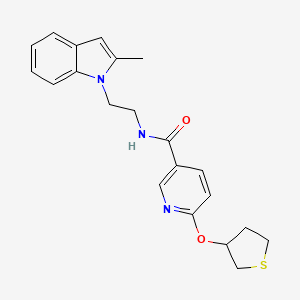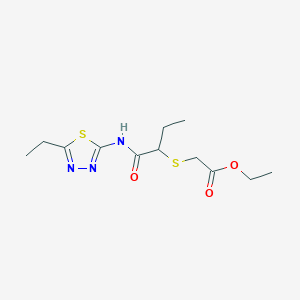
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as MIETT, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. MIETT is a multi-targeted agent that can interact with various proteins and enzymes in the body, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is complex and involves the interaction of the compound with various proteins and enzymes in the body. N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2, lipoxygenase, and histone deacetylase. It has also been shown to activate the AMP-activated protein kinase pathway, which plays a crucial role in regulating cellular metabolism.
Biochemical and Physiological Effects:
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing neuronal apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is its multi-targeted nature, which allows it to interact with various proteins and enzymes in the body. This makes it a promising candidate for the treatment of various diseases. However, one of the limitations of N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is its complex mechanism of action, which makes it difficult to study in the laboratory.
Direcciones Futuras
There are several future directions for the study of N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide. One potential direction is the development of N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide-based therapies for the treatment of cancer and other diseases. Another potential direction is the study of N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide's interaction with various proteins and enzymes in the body, which could lead to the discovery of new therapeutic targets. Additionally, the development of more efficient synthesis methods for N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide could lead to increased availability and affordability of the compound for research purposes.
Conclusion:
In conclusion, N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a promising small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. The complex mechanism of action of N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide makes it a challenging compound to study, but its multi-targeted nature and various biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-methyl-1H-indole with 2-bromoethylamine hydrobromide in the presence of potassium carbonate to form the intermediate compound. This is followed by the reaction of the intermediate with 6-hydroxy-nicotinic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide.
Aplicaciones Científicas De Investigación
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has also been studied for its potential use as an anti-viral agent.
Propiedades
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-15-12-16-4-2-3-5-19(16)24(15)10-9-22-21(25)17-6-7-20(23-13-17)26-18-8-11-27-14-18/h2-7,12-13,18H,8-11,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLWOLLTJGSNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CN=C(C=C3)OC4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate hydrochloride](/img/structure/B2623100.png)
![N,N-diethyl-N-[5-(5-{[4-(2-pyrimidinyl)piperazino]methyl}-1,2,4-oxadiazol-3-yl)-2-pyridyl]amine](/img/structure/B2623101.png)
![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2623102.png)
![2-[4-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2623103.png)

![2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2623107.png)
![2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2623110.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2623112.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2623115.png)
![1-(3-chloro-4-methoxyphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2623118.png)
![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2623119.png)

![5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2623122.png)